molecular formula C12H26 B14535892 2,2,3,3,5-Pentamethylheptane CAS No. 62198-81-6

2,2,3,3,5-Pentamethylheptane

Cat. No.: B14535892
CAS No.: 62198-81-6
M. Wt: 170.33 g/mol
InChI Key: ZLCPPJIFAFIYPV-UHFFFAOYSA-N
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Description

2,2,3,3,5-Pentamethylheptane is a branched alkane with the molecular formula C₁₂H₂₆, characterized by a heptane backbone substituted with five methyl groups at the 2nd, 2nd, 3rd, 3rd, and 5th positions. This structural arrangement confers unique physicochemical properties, such as lower boiling points and higher volatility compared to linear alkanes of similar molecular weight, due to reduced van der Waals interactions .

Properties

CAS No.

62198-81-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,3,5-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-10(2)9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3

InChI Key

ZLCPPJIFAFIYPV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5-Pentamethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes using strong acids as catalysts. For instance, the reaction of isobutane with isobutylene in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic cracking and alkylation processes. These methods are designed to maximize yield and efficiency while minimizing by-products. The use of zeolite catalysts in the alkylation process is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5-Pentamethylheptane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can produce carbon dioxide and water when the compound is completely oxidized.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent like potassium permanganate or oxygen.

    Substitution: Halogenation typically requires halogens (e.g., chlorine) and a catalyst or light source.

Major Products

Scientific Research Applications

2,2,3,3,5-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,5-Pentamethylheptane is primarily physical rather than chemical, given its inert nature as an alkane. It interacts with other molecules through van der Waals forces, which are weak intermolecular forces. These interactions can influence the solubility and distribution of other compounds in mixtures .

Comparison with Similar Compounds

Key Findings:

  • Thermodynamic Stability : Branched isomers like 2,2,4,6,6-pentamethylheptane exhibit lower enthalpy of vaporization compared to linear alkanes, favoring their use in solvents .
  • Environmental Presence : 2,2,4,6,6-Pentamethylheptane is a common indoor and outdoor VOC, with higher concentrations in urban environments due to anthropogenic activities .
  • Biochemical Roles : In microbial systems (e.g., Saccharopolyspora), 2,2,4,6,6-pentamethylheptane correlates with flavor compound synthesis, particularly in fermented products like Chinese Daqu .

Functional Comparisons

Volatility and Flavor Chemistry

  • 2,2,4,6,6-Pentamethylheptane : Detected in olive oil (GC-MS) and cannabis inflorescences, contributing to woody/sweet aromas. Its volatility makes it a marker for lipid peroxidation in exhaled breath analysis .

Material Interactions

  • Graphene Binding : 2,2,4,6,6-Pentamethylheptane shows strong van der Waals interactions with graphene (binding energy ~0.45 eV), outperforming linear alkanes like undecane. This property is critical for VOC sensor design .
  • Isomerization Energy : The energy difference between 2,2,4,6,6-pentamethylheptane and n-dodecane is ~25 kJ/mol, highlighting the thermodynamic preference for branched structures in certain industrial processes .

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